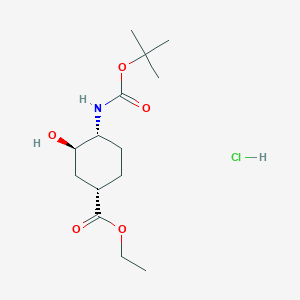![molecular formula C11H15N2NaO4S B1405047 Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate CAS No. 1797216-60-4](/img/structure/B1405047.png)
Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate
Übersicht
Beschreibung
The compound contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This results in the formation of a BOC-protected amine .Chemical Reactions Analysis
The BOC group can be removed from the compound under acidic conditions . Common methods for deprotection include treatment with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Agents
Research has focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. The study found that certain derivatives possessed significant anti-inflammatory activity compared to standard references and showed potential antioxidant activity against various reactive species. Molecular docking studies further supported these findings, suggesting these derivatives as promising templates for developing new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Biodegradation and Fate in Environmental Systems
Another area of research involves the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions were identified, highlighting the microbial pathways and genetic factors involved in the biodegradation process. This study provides insights into the environmental impact and degradation mechanisms of ether compounds, which could be relevant for understanding the environmental behavior of related thiazole derivatives (Thornton et al., 2020).
Coordination Behavior with Metal Ions
Research on diclofenac sodium drug has revealed its coordination applications with metal ions like Hg(II), Pb(II), and Sn(II), showing antibacterial and antifungal effects. These findings demonstrate the potential of sodium salts of certain compounds in developing metal complexes with significant biological activities, which may extend to thiazole derivatives and their applications in coordination chemistry (Refat et al., 2014).
Wirkmechanismus
Target of Action
The primary target of Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is amines . The compound is designed to interact with amines in organic synthesis .
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group , which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, allowing for further reactions to occur without affecting the amine .
Biochemical Pathways
The compound affects the biochemical pathway of amine protection in organic synthesis . The BOC group is added to the amine, protecting it from reacting with other substances in the reaction mixture . This allows for selective reactions to occur on other parts of the molecule, while the amine remains unaffected .
Pharmacokinetics
The boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may be metabolized and excreted once it has fulfilled its role in the reaction.
Result of Action
The result of the compound’s action is the protection of the amine group during organic synthesis . This allows for selective reactions to occur on other parts of the molecule, while the amine remains unaffected . After the desired reactions have taken place, the BOC group can be removed, revealing the original amine .
Action Environment
The action of this compound is influenced by the reaction conditions . For example, the addition of the BOC group to the amine occurs under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . Therefore, the efficacy and stability of the compound can be influenced by factors such as the pH of the reaction mixture, the temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
sodium;2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S.Na/c1-11(2,3)17-10(16)12-5-4-8-13-7(6-18-8)9(14)15;/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGZFFGDSHERW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1797216-60-4 | |
| Record name | sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1404967.png)
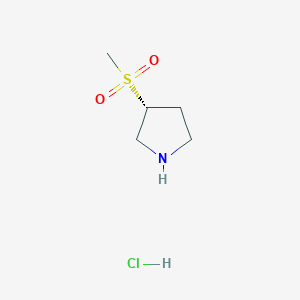
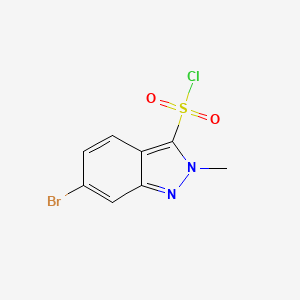
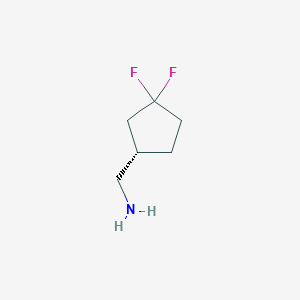

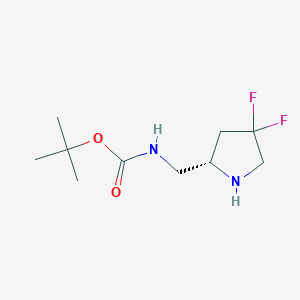
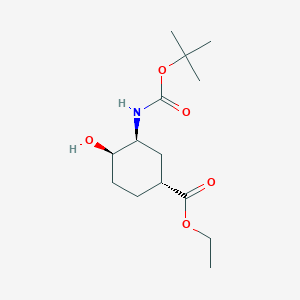
![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)

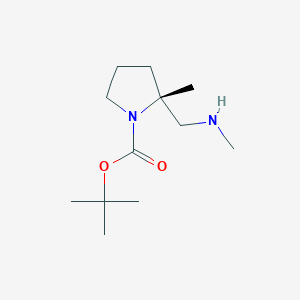
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
